molecular formula C24H36Cl3NO10 B12428107 alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) CAS No. 201789-50-6

alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate)

Cat. No.: B12428107
CAS No.: 201789-50-6
M. Wt: 604.9 g/mol
InChI Key: FANHLISYPIYXDK-GRYWWWGRSA-N
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Description

α-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) is a chemically modified carbohydrate derivative with a molecular formula of C₃₀H₂₄Cl₃NO₁₀ and a molecular weight of 664.87 g/mol . Its structure comprises:

  • A glucopyranuronic acid backbone.
  • A methyl ester at position 1.
  • Three 2,2-dimethylpropanoate (pivaloate) groups at positions 2, 3, and 2.
  • A 2,2,2-trichloroethanimidate group at position 1.

This compound is distinguished by its bulky pivaloate esters, which confer steric hindrance and stability, and the trichloroethanimidate group, which acts as a reactive leaving group in glycosylation reactions .

Properties

CAS No.

201789-50-6

Molecular Formula

C24H36Cl3NO10

Molecular Weight

604.9 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate

InChI

InChI=1S/C24H36Cl3NO10/c1-21(2,3)18(30)35-11-12(36-19(31)22(4,5)6)14(37-20(32)23(7,8)9)16(34-13(11)15(29)33-10)38-17(28)24(25,26)27/h11-14,16,28H,1-10H3/t11-,12-,13-,14+,16+/m0/s1

InChI Key

FANHLISYPIYXDK-GRYWWWGRSA-N

Isomeric SMILES

CC(C)(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C(C)(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) typically involves multiple steps. The starting material is often D-glucuronic acid, which undergoes esterification and acetylation to form intermediate compounds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The trichloroethanimidate group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Ester Groups (Positions 2,3,4) Position 1 Substituent Key Properties/Applications
Target Compound C₃₀H₂₄Cl₃NO₁₀ 664.87 Tris(2,2-dimethylpropanoate) 2,2,2-Trichloroethanimidate High steric hindrance; stable under enzymatic conditions; used in glycosylation reactions .
Methyl α-D-glucopyranuronate 2,3,4-triacetate 1-(2,2,2-trichloroethanimidate) (Compound A) C₂₁H₂₃Cl₃NO₁₀ 546.76 Triacetate 2,2,2-Trichloroethanimidate Higher solubility due to acetate esters; faster hydrolysis in aqueous environments .
1-(2,2,2-Trifluoro-N-phenylethanimidate)-2,3,4-tri-O-acetyl-D-glucopyranuronate (Compound B) C₁₄H₂₂O₄S₂ 318.45 Triacetyl 2,2,2-Trifluoro-N-phenylethanimidate Enhanced electron-withdrawing effects; potential use in receptor-targeted drug design .
α-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Tribenzoate 1-Methanesulfonate (Compound C) C₂₉H₂₆O₁₂S 598.57 Tribenzoate Methanesulfonate Increased hydrophobicity; methanesulfonate acts as a stable leaving group .
D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(2,2,2-Trichlororthanimidate) (Compound D) - 478.66 Triacetate Trichlororthanimidate Intermediate in drug synthesis; lower steric bulk enables faster reaction kinetics .

Functional Group Analysis

Ester Groups
  • Pivaloate (Target Compound) : The bulky tert-butyl groups in pivaloate esters provide exceptional steric protection, reducing susceptibility to hydrolysis and enzymatic degradation. This makes the target compound suitable for applications requiring prolonged stability .
  • Acetate (Compounds A, D) : Acetate esters are less sterically hindered, leading to higher solubility in polar solvents but faster hydrolysis rates .
  • Benzoate (Compound C) : Aromatic benzoate esters enhance hydrophobicity and UV activity, which can aid in crystallization and spectroscopic analysis .
Position 1 Substituents
  • Trichloroethanimidate (Target, Compound A): This group is a potent leaving group, facilitating glycosylation reactions in carbohydrate chemistry. The trichloro substituent enhances electrophilicity at the anomeric center .
  • Methanesulfonate (Compound C) : A stable leaving group under acidic conditions, often used in sulfonylation reactions .

Biological Activity

Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) is a complex organic compound with notable biological activities and applications in biochemical research. This article explores its biological activity through various studies and findings.

This compound is characterized by its unique structural features that confer specific reactivity and biological interactions. The presence of the trichloroethanimidate group enhances its ability to interact with biomolecules, making it a valuable tool in synthetic chemistry and biochemical applications.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The mechanism of action can be summarized as follows:

  • Binding Affinity : The trichloroethanimidate group significantly increases the binding affinity to target proteins.
  • Enzyme Modulation : It can modulate the activity of various enzymes involved in metabolic pathways.
  • Influence on Biochemical Pathways : The compound may influence signaling pathways such as the MAPK/ERK pathway and PI3K/Akt/mTOR signaling.

Biological Activities

The compound exhibits a range of biological activities that are crucial for its application in research:

  • Antimicrobial Activity : Studies indicate that derivatives of glucuronic acid esters have antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by interacting with immune cells.
  • Anticancer Potential : Preliminary studies suggest that it could inhibit cancer cell proliferation through apoptosis induction.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that alpha-D-glucopyranuronic acid derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects :
    • Research indicates that the compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity :
    • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Comparative Analysis

The following table summarizes the biological activities of alpha-D-glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) compared to similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
Alpha-D-Glucopyranuronic Acid Methyl EsterHighModerateHigh
Alpha-D-Glucopyranuronic Acid TrichloroacetimidateModerateHighModerate

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